(s)-Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
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Overview
Description
(s)-Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butyl group and an ethoxy-oxoethoxy moiety. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(s)-Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(s)-Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate
- Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
- Methyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
Uniqueness
(s)-Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate is unique due to its specific tert-butyl and ethoxy-oxoethoxy substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
CAS No. |
1024038-29-6 |
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Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-17-11(15)9-18-10-6-7-14(8-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
ZASZQVNDVYRJDU-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)CO[C@H]1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)COC1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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